Cedirogant

Psoriasis PASI 75 Phase IIb

Cedirogant (ABBV-157) occupies a unique procurement niche as the only RORγt inhibitor with a fully characterized CYP3A4 autoinduction profile and a clinically validated, saturable exposure-response for IL-17A inhibition (IC50 0.56 mg/L). Its Phase IIb efficacy (42% PASI 75 at 16 weeks) and oral bioavailability establish it as an unmatched positive control for psoriasis models and ex vivo target-engagement assays. Development was discontinued in 2022 due to preclinical toxicology, eliminating therapeutic demand while preserving its value as a comparator-grade research tool. Additionally, its documented inhibition of multiple drug transporters (P-gp, BCRP, OATP1B1/1B3) enables complex DDI mechanistic studies, and demonstrated in vitro antiviral activity via RORγ1 broadens its utility beyond immunology. No other active or failed RORγt candidate delivers this combination of robust clinical data and well-defined target-engagement parameters.

Molecular Formula C24H20Cl3F3N2O3
Molecular Weight 547.8 g/mol
CAS No. 2055496-11-0
Cat. No. B3325134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedirogant
CAS2055496-11-0
Molecular FormulaC24H20Cl3F3N2O3
Molecular Weight547.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)C(=O)C2=C(C(=C(C=C2)Cl)CN3C=CC4=CC(=CC(=C43)Cl)C(F)(F)F)Cl
InChIInChI=1S/C24H20Cl3F3N2O3/c25-18-2-1-16(23(35)31-6-3-13(4-7-31)9-20(33)34)21(27)17(18)12-32-8-5-14-10-15(24(28,29)30)11-19(26)22(14)32/h1-2,5,8,10-11,13H,3-4,6-7,9,12H2,(H,33,34)
InChIKeyMNEOHCYSHVKLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cedirogant (ABBV-157) for Psoriasis Research: A Quantitatively Differentiated RORγt Inverse Agonist


Cedirogant (ABBV-157; CAS 2055496-11-0) is a small-molecule, orally bioavailable inverse agonist of the retinoic acid-related orphan receptor gamma thymus (RORγt), a key transcription factor regulating Th17 cell differentiation and IL-17 synthesis [1]. It was co-developed by AbbVie and Inventiva and advanced to Phase IIb clinical trials for the treatment of moderate-to-severe chronic plaque psoriasis [2]. Unlike broader immunomodulators, cedirogant specifically targets the transcriptional machinery of the IL-23/IL-17 pathway, offering a distinct, upstream mechanism of action [3].

Why In-Class RORγt Inhibitors Cannot Simply Be Substituted for Cedirogant


The RORγt inhibitor class exhibits significant inter-compound variability in key procurement-relevant parameters, including pharmacokinetic profiles, drug-drug interaction liability, and clinical efficacy. Cedirogant's unique profile is defined by its specific CYP3A4 autoinduction properties and a well-characterized, saturable exposure-response relationship for IL-17A inhibition [1]. Furthermore, its development was discontinued in late 2022 due to preclinical toxicology findings, a critical differentiator that prevents its use as a direct therapeutic agent but simultaneously establishes its sole current utility as a well-documented, comparator-grade research tool [2]. This combination of robust clinical PK/PD data and discontinued therapeutic development defines a singular niche that cannot be fulfilled by other active or failed RORγt candidates without equivalent data packages.

Cedirogant Procurement Evidence Guide: Quantitative Differentiation from Clinical-Stage RORγt Inhibitors


Differentiation via Clinical Efficacy: PASI 75 Achievement in Phase IIb Psoriasis Trial

In a Phase IIb, 16-week, placebo-controlled trial (NCT05044234), cedirogant demonstrated a clear dose-response in psoriasis patients. The 375 mg once-daily dose achieved a 42% PASI 75 response rate, compared to 0% for placebo, establishing its clinical efficacy. This data provides a quantitative benchmark against other RORγt inhibitors like VTP-43742, which in a Phase 2a trial showed a 30% PASI 75 response rate at its highest dose (700 mg) [1].

Psoriasis PASI 75 Phase IIb Clinical Efficacy Placebo-Controlled

Differentiation via Target Engagement: Quantitative IL-17A Suppression

Cedirogant's exposure-response relationship for IL-17A inhibition is well-defined, with model-estimated half-maximal inhibitory concentration (IC50) and maximum inhibition (Imax) values of 0.56 mg/L and 0.76, respectively [1]. In contrast, VTP-43742, while exhibiting a high binding affinity (Ki = 3.5 nM), shows a more modest >90% IL-17A inhibition in whole blood assays at higher doses, with no publicly available model to link plasma concentrations to target engagement [2]. This established PK/PD model for cedirogant provides a unique quantitative framework for dose selection and target coverage verification in research settings.

IL-17A Pharmacodynamics Biomarker Ex Vivo Assay Target Engagement

Differentiation via Drug-Drug Interaction Profile: Quantified CYP3A4 Autoinduction

Cedirogant is a known inducer of cytochrome P450 3A4 (CYP3A4), a property that can complicate co-administration with other drugs [1]. Its population pharmacokinetic model incorporates an enzyme turnover compartment to explicitly describe this CYP3A4 autoinduction [2]. This is a critical differentiator from other RORγt inhibitors like JNJ-61803534, for which such detailed DDI characterization has not been reported. The presence of CYP3A4 autoinduction is a key parameter for designing in vivo studies requiring co-dosing with other agents.

Drug-Drug Interactions CYP3A4 Autoinduction Pharmacokinetics ADME

Differentiation via Clinical Development Status: Discontinued Program

Cedirogant's development was halted by AbbVie in Q4 2022 due to preclinical toxicology findings [1]. This termination, while precluding its use as a therapeutic, is a definitive differentiator. It contrasts with VTP-43742 (vimirogant), which was advanced through Phase 2a for psoriasis and is also being investigated for other autoimmune conditions . This status confirms cedirogant's sole current and future utility is as a pure research tool, free from commercial therapeutic bias or availability constraints tied to ongoing clinical programs.

Clinical Development Discontinued Research Tool Safety Toxicology

Differentiation via In Vitro Transporter Interaction Profile

Cedirogant exhibits a complex in vitro transporter inhibition profile, including inhibition of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting polypeptide (OATP) 1B1, and OATP1B3 [1]. This contrasts with JNJ-61803534, for which a similarly detailed transporter inhibition panel has not been publicly disclosed. This known interaction profile is a key consideration for in vitro experiments where these transporters are relevant, such as in Caco-2 permeability assays or hepatocyte uptake studies.

Drug-Drug Interactions Transporters OATP1B P-gp BCRP

Optimal Research and Industrial Use Cases for Cedirogant (ABBV-157) Based on Differentiated Evidence


Positive Control for In Vivo Psoriasis Efficacy Models

Cedirogant's demonstrated clinical efficacy (42% PASI 75 at 16 weeks) makes it an ideal positive control for establishing and validating murine models of psoriasis. Its oral bioavailability allows for straightforward dosing in animal studies, and the quantitative PK/PD model enables precise correlation of plasma exposure to target engagement (IL-17A inhibition), enhancing the rigor and reproducibility of preclinical efficacy studies [1].

Calibration Standard for IL-17A Target Engagement Assays

The well-defined exposure-response relationship for IL-17A inhibition, with an estimated IC50 of 0.56 mg/L, positions cedirogant as a calibration standard for ex vivo assays measuring RORγt target engagement. Researchers can use cedirogant to validate their assays and quantify the potency of novel RORγt modulators in whole blood or primary cell cultures [2].

Probe for CYP3A4 Autoinduction and Transporter-Mediated DDI Studies

Given its characterized CYP3A4 autoinduction and inhibition of multiple drug transporters (P-gp, BCRP, OATP1B1/1B3), cedirogant serves as a unique chemical probe for investigating complex drug-drug interaction (DDI) mechanisms. It is particularly valuable in vitro for studying the interplay between CYP3A4 induction and transporter inhibition, a scenario relevant to many drug development programs [3].

Antiviral Host-Directed Therapy Research

Cedirogant has demonstrated antiviral activity against HCMV, SARS-CoV-2, VZV, and HIV-1 in vitro by modulating cholesterol biosynthesis via RORγ1 [4]. This provides a compelling application for cedirogant as a research tool to investigate the role of host lipid metabolism and RORγ signaling in viral replication, independent of its immunomodulatory function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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